molecular formula C12H11NO5 B554293 N-(Benzyloxycarbonyloxy)succinimide CAS No. 13139-17-8

N-(Benzyloxycarbonyloxy)succinimide

Cat. No. B554293
CAS RN: 13139-17-8
M. Wt: 249.22 g/mol
InChI Key: MJSHDCCLFGOEIK-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .


Synthesis Analysis

N-(Benzyloxycarbonyloxy)succinimide can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the N-(benzyloxycarbonyloxy)succinimide finished product .


Molecular Structure Analysis

The molecular structure of N-(Benzyloxycarbonyloxy)succinimide consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .


Chemical Reactions Analysis

N-(Benzyloxycarbonyloxy)succinimide is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .


Physical And Chemical Properties Analysis

N-(Benzyloxycarbonyloxy)succinimide is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

  • BCS is used in constructing sensors, such as an Erbium(III) PVC membrane sensor. This sensor, using BCS as a neutral carrier, demonstrates a linear response to Er3+ ions, useful in detecting these ions in water samples (Zamani, 2011).

  • N-(hydroxyphenyl) succinimides, similar in structure to BCS, have been synthesized for studies in polymer chemistry, particularly in reactions with hexamethylenetetramine (Caulfield et al., 1998).

  • BCS derivatives have been explored in organometallic chemistry, for instance, in the deoxygenation of N-hydroxy-succinimide anions (Beck et al., 1978).

  • Acid-mediated oxychalcogenation of o-vinylanilides using N-(arylthio)succinimide illustrates the chemical reactivity of BCS derivatives in synthetic organic chemistry (Chaitanya & Anbarasan, 2018).

  • In toxicology, the impact of succinimide ring modification on the nephrotoxicity of certain compounds has been investigated, providing insights into the structure-activity relationship of these molecules (Yang et al., 1985).

  • BCS and its derivatives have been used in the synthesis of N-acyl and N-carbamoyl succinimides, contributing to advancements in organic synthesis (Goodman et al., 2013).

  • The preparation of N,O-, N,C-, and N,N-bridged sesquinorbornadiene succinimides for the creation of nano-scaffolds demonstrates BCS's application in nanotechnology and materials science (Warrener et al., 2003).

  • In medicinal chemistry, the remote control of axial chirality of N-arylmaleimides via vinylogous Michael addition has been studied, showing the utility of BCS derivatives in stereoselective synthesis (Di Iorio et al., 2014).

  • Comparative studies on the biological activities of various succinimide derivatives, including those related to BCS, highlight their potential in pharmacology and drug development (Ahmad et al., 2020).

  • The solubility of bioactive N-(9-fluorenylmethoxycarbonyloxy)succinimide in different solvents has been studied, providing important information for pharmaceutical formulation (Wu et al., 2018).

  • Research on solid-phase synthesis of N-aryl succinimides, including those related to BCS, has implications for the efficiency and sustainability of chemical synthesis processes (Rad‐Moghadam & Kheyrkhah, 2009).

  • Studies on the anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides, like BCS, contribute to the understanding of their potential therapeutic applications in neurodegenerative diseases (Sadiq et al., 2015).

  • The role of BCS derivatives in inactivating enzymes like leukocyte elastase and alpha-chymotrypsin through a mechanism-based inhibition process has been explored, demonstrating their potential in developing novel therapeutic agents (Groutas et al., 1986).

  • Research progress in the biological activities of succinimide derivatives, including BCS, has been summarized, highlighting their diverse pharmacological applications (Zhao et al., 2020).

Safety And Hazards

N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157020
Record name Benzyl succinimido carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzyloxycarbonyloxy)succinimide

CAS RN

13139-17-8
Record name N-(Benzyloxycarbonyloxy)succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl succinimido carbonate
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Record name Benzyl succinimido carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl succinimido carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
HA Zamani - Chinese Chemical Letters, 2011 - Elsevier
In this study, a new Er 3+ sensor based on N-(benzyloxycarbonyloxy)succinimide (BCS) as a neutral carrier has been constructed. The sensor exhibits potential linear response with a …
Number of citations: 21 www.sciencedirect.com
H Iwasawa, S KONDO, D IKEDA… - The Journal of …, 1982 - jstage.jst.go.jp
we report the synthesis of (-)-15-deoxyspergualin (2) and (-)-spergualin-15-phosphate(3). Protection of the primary and secondary amines of 1 with N-(benzyloxycarbonyloxy) …
Number of citations: 111 www.jstage.jst.go.jp
A Mori, T Mizusaki, Y Miyakawa, E Ohashi, T Haga… - Tetrahedron, 2006 - Elsevier
While Pd/C is one of the most useful catalysts for hydrogenation, the high catalyst activity of Pd/C causes difficulty in its application to chemoselective hydrogenation between different …
Number of citations: 125 www.sciencedirect.com
Y Takahashi, T Tsuchiya, Y Suzuki… - Bulletin of the …, 1983 - journal.csj.jp
The titled compounds were prepared from 3,6′-bis(N-benzyloxycarbonyl)-3″-N-(trifluoroacetyl)kanamycin A (1). Oxidation of 1 with hydrogen peroxide in the presence of sodium …
Number of citations: 7 www.journal.csj.jp
AD Brown, JC Powers - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
Acylated derivatives of thrombin have been made using low molecular weight acylating agents, carbamylating agents and carbonylating agents. The compounds used to acylate the …
Number of citations: 24 www.sciencedirect.com
R Tavare, R Torres Martin De Rosales… - Bioconjugate …, 2009 - ACS Publications
We describe the design and synthesis of a new Tc-99m labeled bioconjugate for cell-death imaging, based on C2A, the phosphatidylserine (PS)-binding domain of rat synaptotagmin I. …
Number of citations: 47 pubs.acs.org
M Kinoshita, S Aburaki, Y Kawada… - Bulletin of the …, 1978 - journal.csj.jp
3,6-Diazido-3,6-dideoxy-1,2-O-isopropylidene-α-D-glucofuranose was converted into the corresponding derivative of α-D-glucopyranose, which was transformed into 3,4,6-triazido-3,4,6…
Number of citations: 4 www.journal.csj.jp
E Koltai, S Bajusz, E Széll… - Journal of Labelled …, 1987 - Wiley Online Library
… The reaction was monitored by TLC (ethyl acetate - benzene 1:l; Rf 0.6) and, if it was necessmy, an additional portion of N-benzyloxycarbonyloxysuccinimide was added. '7hen the …
MS Moon, SJ Jun, SH Lee, CS Cheong, KS Kim… - Tetrahedron letters, 2005 - Elsevier
Garamine derivative, key intermediate, was obtained from acid cleavage of sisomicin derivative. Its subsequent product was glycosylated with 6-azido-2,3,4-tri-O-benzyl-6-deoxy-α-d-…
Number of citations: 2 www.sciencedirect.com
T Deushi, I WATANABE, A IWASAKI… - The Journal of …, 1981 - jstage.jst.go.jp
Two new aminoglycoside antibiotics, sporaricins C and D have been isolated from the culture broth of Saccharopolyspora hirsuta subsp. kobensis, which produced sporaricins A and B. …
Number of citations: 12 www.jstage.jst.go.jp

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